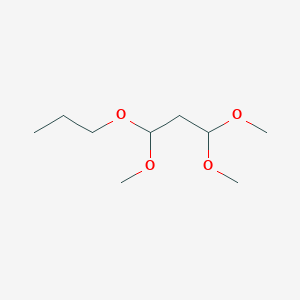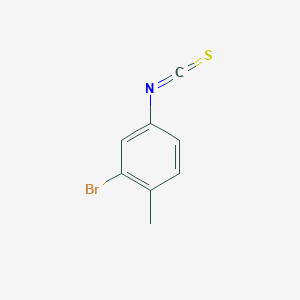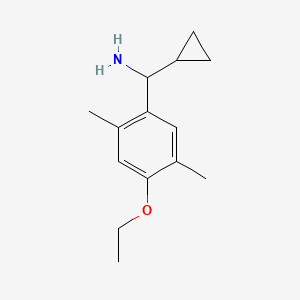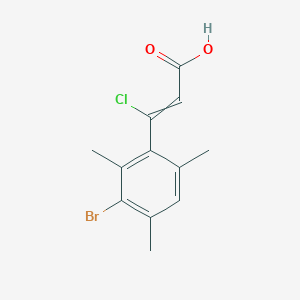
Propane, 1,1,3-trimethoxy-3-propoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1,1,3-trimethoxy-3-propoxy- is an organic compound with the molecular formula C9H20O4 It is a derivative of propane, where three methoxy groups and one propoxy group are attached to the carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,1,3-trimethoxy-3-propoxy- typically involves the reaction of propane derivatives with methanol and propanol under specific conditions. One common method includes the use of acid or base catalysts to facilitate the substitution reactions. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of Propane, 1,1,3-trimethoxy-3-propoxy- may involve large-scale reactors and continuous flow processes. These methods are designed to optimize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Propane, 1,1,3-trimethoxy-3-propoxy- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
Propane, 1,1,3-trimethoxy-3-propoxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Propane, 1,1,3-trimethoxy-3-propoxy- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the application, but typically involve binding to active sites and altering the function of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Propane, 1,1,3-triethoxy-: This compound has three ethoxy groups instead of methoxy and propoxy groups.
Propane, 1,1,1-trimethoxy-: This compound has three methoxy groups attached to the carbon atoms.
Uniqueness
Propane, 1,1,3-trimethoxy-3-propoxy- is unique due to its specific combination of methoxy and propoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
603151-65-1 |
|---|---|
Fórmula molecular |
C9H20O4 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1,1,3-trimethoxy-3-propoxypropane |
InChI |
InChI=1S/C9H20O4/c1-5-6-13-9(12-4)7-8(10-2)11-3/h8-9H,5-7H2,1-4H3 |
Clave InChI |
KDUIRCWIRZHUKF-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(CC(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine](/img/structure/B12571544.png)
![2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B12571547.png)
![10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid](/img/structure/B12571548.png)
![N,N-Bis[2-(carboxymethoxy)ethyl]glycine](/img/structure/B12571552.png)
![[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid](/img/structure/B12571559.png)

![4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid](/img/structure/B12571570.png)

![Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571584.png)


![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine](/img/structure/B12571619.png)

